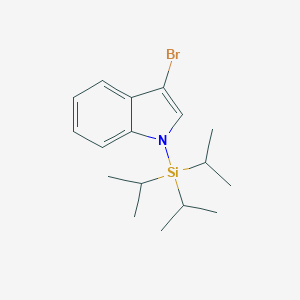

3-Bromo-1-(triisopropylsilyl)indole

概要

説明

3-Bromo-1-(triisopropylsilyl)indole: is a chemical compound with the molecular formula C17H26BrNSi and a molecular weight of 352.39 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(triisopropylsilyl)indole typically involves the bromination of 1-(triisopropylsilyl)indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) . The reaction is usually performed at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

化学反応の分析

Lithiation and Functionalization

The bromine atom at the 3-position undergoes lithium-halogen exchange with n-butyllithium (n-BuLi), enabling nucleophilic functionalization. This reaction is critical for introducing carboxylate or other electrophilic groups :

-

Reaction conditions :

-

Substrate: 3-bromo-1-TIPS-indole derivatives (e.g., compound 11 )

-

Base: n-BuLi (2.5 M in hexanes) at −78°C

-

Electrophiles: CO₂, Boc anhydride, or other quenching agents

-

The low yield in carboxylation is attributed to the electron-withdrawing nitro/TIPS groups destabilizing the lithiated intermediate .

Boc Migration Mechanism

A unique Boc group migration occurs during lithiation of 3-bromo-1-TIPS-indole derivatives. This rearrangement enables access to 3,4-diaminoindoles :

-

Bromination of di-Boc-protected amine 10 with NBS yields 3-bromoindole 11 .

-

Lithiation induces Boc migration from the 4-position to the 3-position, forming ester 12 .

Mechanistic Pathway :

-

Lithiation at C3 generates a stabilized anion.

-

Boc group migrates from C4 to C3 via a six-membered transition state.

Comparative Reactivity Data

Key spectroscopic data for intermediates :

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|

| 11 | 7.56 (d, J=8.5 Hz), 1.32 (s, Boc CH₃) | 151.0 (C=O), 89.6 (C3) | 567.2250 |

| 12 | 7.20 (d, J=8.0 Hz), 1.49 (s, Boc CH₃) | 165.9 (C=O ester), 152.6 (C=O Boc) | 581.2903 |

Reaction Optimization Insights

科学的研究の応用

Chemistry: 3-Bromo-1-(triisopropylsilyl)indole is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules, including natural products and pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .

作用機序

The mechanism of action of 3-Bromo-1-(triisopropylsilyl)indole is primarily related to its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and reactivity .

類似化合物との比較

3-Bromoindole: Lacks the triisopropylsilyl group, making it less sterically hindered and more reactive in certain reactions.

1-(Triisopropylsilyl)indole: Lacks the bromine atom, limiting its use in substitution and coupling reactions.

Uniqueness: 3-Bromo-1-(triisopropylsilyl)indole is unique due to the presence of both the bromine atom and the triisopropylsilyl group. This combination allows for selective reactivity and enhanced stability, making it a versatile intermediate in organic synthesis .

生物活性

3-Bromo-1-(triisopropylsilyl)indole, often abbreviated as Br-TIPS-indole, is a synthetic organic compound derived from the indole framework. It features a bromine atom at the 3-position and a triisopropylsilyl (TIPS) group at the 1-position. This unique structure imparts significant reactivity and versatility, making it an important intermediate in organic synthesis, particularly in the development of biologically active compounds.

Structural Characteristics

The structural formula of this compound can be represented as follows:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains a bromine substituent and a bulky TIPS group |

| 3-Bromoindole | Structure | Lacks protective group, more reactive |

| 1-(Triisopropylsilyl)indole | Structure | No bromine substituent, more stable |

| 3-Lithio-1-(triisopropylsilyl)indole | Structure | Lithiation allows for diverse electrophilic reactions |

Pharmacological Potential

While specific biological activities of this compound have not been extensively documented, indole derivatives are known for their diverse pharmacological properties. Indoles often exhibit activities such as:

- Anti-inflammatory

- Anticancer

- Antimicrobial

The unique structural modifications provided by the triisopropylsilyl group may enhance these activities or alter their mechanisms of action. The compound serves as a valuable building block for the synthesis of various heterocyclic compounds that are promising candidates for drug discovery endeavors targeting diseases like cancer and neurodegenerative disorders .

Synthesis and Applications

Research has shown that this compound can undergo nucleophilic substitution reactions due to the presence of the bromine substituent. For instance, it can be lithiated using tert-butyllithium to generate a lithio species that can react with various electrophiles, leading to the formation of 3-substituted indoles . This reactivity is crucial for developing compounds with potential therapeutic effects.

In one study, researchers utilized Br-TIPS-indole in synthesizing multifunctional drugs aimed at treating Parkinson's disease. The synthesis involved protecting the indole nitrogen with TIPS and subsequently performing palladium-catalyzed cross-coupling reactions to yield biologically relevant compounds .

Material Science Applications

Beyond its pharmaceutical applications, Br-TIPS-indole has garnered interest in material science. Studies have explored its incorporation into novel organic materials designed for applications in organic electronics and optoelectronic devices. The aromatic character and steric bulk of the TIPS group contribute to its potential utility in these fields .

特性

IUPAC Name |

(3-bromoindol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELAHBNAGHGPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451073 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148249-36-9 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。